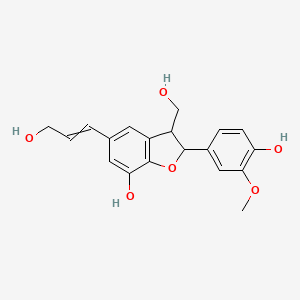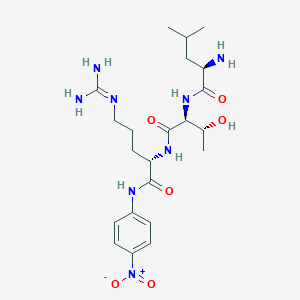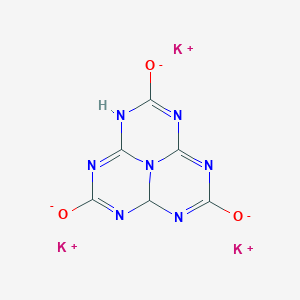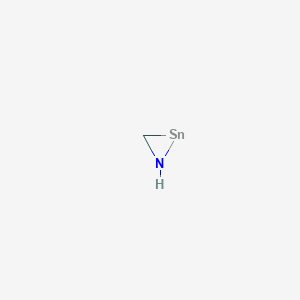
Α-PROTEIN
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Α-PROTEIN is a compound that plays a crucial role in various biological processes. It is composed of long chains of amino acids linked together by peptide bonds. These amino acids are the building blocks of proteins and are essential for the structure, function, and regulation of the body’s tissues and organs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Α-PROTEIN involves several methods, including the amidomalonate synthesis and reductive amination of α-keto acids. The amidomalonate synthesis is a straightforward extension of the malonic ester synthesis, where diethyl acetamidomalonate is converted into an enolate ion by treatment with a base, followed by SN2 alkylation with a primary alkyl halide . Hydrolysis of both the amide protecting group and the esters occurs when the alkylated product is warmed with aqueous acid, leading to the formation of α-amino acids .
Industrial Production Methods
Industrial production of this compound often involves large-scale fermentation processes, where microorganisms are used to produce the desired protein. This method is cost-effective and environmentally friendly compared to chemical synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Α-PROTEIN undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. For example, the amine function of α-amino acids reacts with nitrous acid to form diazonium ions, which can then undergo further reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the reaction of α-amino acids with aldehydes can lead to the formation of imines or Schiff bases .
Aplicaciones Científicas De Investigación
Α-PROTEIN has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of various compounds and as a catalyst in chemical reactions.
Biology: Plays a crucial role in cellular processes and signaling pathways.
Medicine: Used in the development of therapeutic agents and as a biomarker for various diseases.
Industry: Utilized in the production of food additives, cosmetics, and pharmaceuticals .
Mecanismo De Acción
The mechanism of action of Α-PROTEIN involves its interaction with specific molecular targets and pathways. For example, anti-inflammatory peptides derived from this compound can modulate cytokines and the immune response to mitigate inflammation . These peptides operate by engaging with immune cells to regulate the inflammatory response, making them potential therapeutic agents for inflammatory diseases .
Comparación Con Compuestos Similares
Α-PROTEIN can be compared to other similar compounds, such as non-proteinogenic amino acids. These amino acids are distinct from the 22 proteinogenic amino acids and play various roles in biological processes . Similar compounds include:
Ornithine: An intermediate in the urea cycle and a precursor of arginine.
Citrulline: Produced by the breakdown of arginine and involved in nitric oxide production.
This compound stands out due to its unique structure and wide range of applications in scientific research and industry.
Propiedades
Número CAS |
146317-23-9 |
|---|---|
Fórmula molecular |
C8H9NO4 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-methoxy-N-[2-methyl-3-(propionylamino)phenyl]benzamide](/img/structure/B1180531.png)

